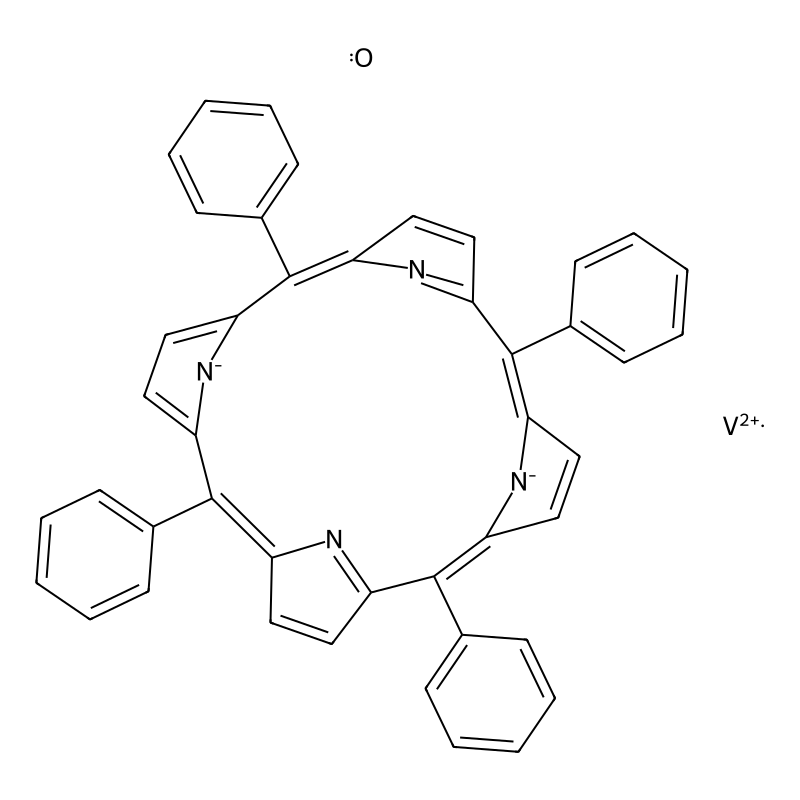

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Gas Detection

Field: Environmental Science

Summary: Thin films of this compound may be used in detecting methane gas .

Methods: The compound is applied as a thin film on a substrate. When methane gas comes into contact with the film, it interacts with the compound, causing a change in the film’s properties that can be detected and measured.

Solar Energy and Water Treatment

Field: Renewable Energy and Environmental Science

Summary: This compound is used in applications requiring non-aqueous solubility, such as solar energy and water treatment .

Methods: In solar energy applications, the compound can be used in the creation of dye-sensitized solar cells (DSSCs). In water treatment, it can be used in processes that require the breakdown of organic compounds in water.

Non-linear Optics

Field: Physics and Material Science

Summary: This compound is used in the field of non-linear optics , which studies the interaction of light with materials in ways that alter the light’s properties in non-linear ways.

Photodynamic Therapy

Field: Medical Science

Summary: This compound is used in photodynamic therapy , a treatment that uses special drugs, called photosensitizing agents, along with light to kill cancer cells.

Methods: The compound can be used as a photosensitizing agent. When the photosensitizing agent is exposed to a specific wavelength of light, it produces a form of oxygen that kills nearby cells.

Catalysts in Industrial Processes

Field: Industrial Chemistry

Summary: This compound is used as a catalyst in various industrial processes .

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a complex organometallic compound with the molecular formula C44H28N4OV. It is characterized by its purple crystalline appearance and has a melting point exceeding 300 °C. The compound is insoluble in water but slightly soluble in organic solvents like chloroform and toluene, with a solubility of approximately 0.03 g/L in toluene . Its maximum absorption wavelength (λmax) is noted at 423 nm, making it significant in photophysical studies.

Research indicates that derivatives of 5,10,15,20-tetraphenylporphinatozirconium(IV), similar in structure to 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide, exhibit significant antibacterial and antifungal activities. This suggests potential biological applications for the vanadium compound as well .

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide typically involves the reaction of vanadium compounds with tetraphenylporphyrin in a controlled environment. Various methods can be employed, including solvent-assisted techniques and solid-state reactions. The precise conditions can vary depending on desired purity and yield .

The applications of 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide span several fields:

- Catalysis: Used as a catalyst for organic transformations and oxidation reactions.

- Electrochemical Devices: Its role in energy conversion processes makes it suitable for applications in batteries and fuel cells.

- Corrosion Inhibition: Evaluated as a corrosion inhibitor for metals exposed to corrosive environments .

- Photovoltaics: Potential use in photoelectrochemical cells due to its light absorption properties .

Studies have shown that incorporating 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide into mesoporous silica materials enhances its electrochemical performance. This enhancement is attributed to improved electrical conductivity and charge transfer processes within the mesoporous structure. Furthermore, research into its interactions with various solvents has provided insights into its diffusion coefficients and electrochemical behavior .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide. These include:

| Compound Name | Unique Features |

|---|---|

| 5,10,15,20-Tetraphenylporphyrin | Lacks metal center; primarily used in photodynamic therapy. |

| 5,10,15-Tris(phenyl)porphyrin | Contains fewer phenyl groups; used in sensors. |

| Manganese(III) porphyrin | Exhibits different catalytic properties; used in oxidation reactions. |

| Cobalt(II) tetraphenylporphyrin | Known for its stability and use in biological studies. |

The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide lies in its specific metal coordination involving vanadium(IV), which imparts distinctive catalytic and electrochemical properties not found in other similar compounds .